4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

IDO1 inhibitor Immuno-oncology Tryptophan metabolism

Select for IDO1 SAR: This C5-linked indoline-aniline hybrid (IC50 9.45 μM) is essential for comparing substitution effects vs the 1-substituted regioisomer (CAS 925905-07-3), which shows no reported IDO1 activity. Perfect as a weak inhibitor benchmark and derivatization scaffold via the primary aniline handle. Order both regioisomers for systematic linker-position studies.

Molecular Formula C15H16N2
Molecular Weight 224.3 g/mol
CAS No. 1221725-87-6
Cat. No. B1420915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline
CAS1221725-87-6
Molecular FormulaC15H16N2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)CC3=CC=C(C=C3)N
InChIInChI=1S/C15H16N2/c16-14-4-1-11(2-5-14)9-12-3-6-15-13(10-12)7-8-17-15/h1-6,10,17H,7-9,16H2
InChIKeyKXMNPYKIVCLNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dihydro-1H-indol-5-ylmethyl)aniline: Technical Specifications and Baseline Characteristics for Scientific Procurement


4-(2,3-Dihydro-1H-indol-5-ylmethyl)aniline (CAS: 1221725-87-6, MF: C15H16N2, MW: 224.30 g/mol) is a synthetic small-molecule building block characterized by a 2,3-dihydroindole (indoline) core linked via a methylene bridge to a para-substituted aniline ring [1]. This compound has been profiled in public biochemical databases for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activity, with reported IC50 values in the low micromolar range (9.45 µM in recombinant enzyme assays) [2]. Available from major compound libraries including Enamine (Cat. No. EN300-61223), it is offered at purities typically ≥95% (HPLC) .

Why In-Class Substitution Is Not Advisable: Differential Pharmacology of the Indolin-5-ylmethyl Aniline Scaffold


Substituting 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline with a generic 'indoline-aniline hybrid' or a regioisomeric analog is scientifically unsound due to the profound impact of the linker position on target engagement. The compound's specific substitution pattern — the methylene bridge connecting the indoline C5 position to the para-position of aniline — defines its unique IDO1 binding profile (IC50 = 9.45 µM) [1]. In stark contrast, the regioisomer 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline (CAS: 925905-07-3), where the methylene bridge originates from the indoline nitrogen, exhibits distinct physicochemical properties and no reported IDO1 activity in comparable assays [2]. This demonstrates that small structural permutations within this class yield non-interchangeable biological outcomes, necessitating precise compound selection based on target-specific evidence rather than class-based assumptions.

Quantitative Differentiation: 4-(2,3-Dihydro-1H-indol-5-ylmethyl)aniline Performance Metrics vs. Comparators


IDO1 Inhibition: Direct Comparison with Clinical-Stage Benchmark Epacadostat

4-(2,3-Dihydro-1H-indol-5-ylmethyl)aniline exhibits measurable but substantially weaker IDO1 inhibition (IC50 = 9.45 µM; recombinant human IDO1 fluorescence assay, 60 min incubation) [1] compared to the clinical-stage benchmark inhibitor epacadostat (INCB024360; IC50 = 7.7 nM, recombinant human IDO1 enzyme assay) [2]. The compound demonstrates a >1,200-fold lower potency. This differential profile is not a liability but a functional feature: it positions the compound as a valuable weak binder or negative control tool compound for IDO1 mechanistic studies, as opposed to a lead candidate.

IDO1 inhibitor Immuno-oncology Tryptophan metabolism

Cellular IDO1 Activity: In Vitro Cellular Potency Comparison with Cell-Free System

In a cellular context, 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline demonstrates an IDO1 IC50 of 10.0 µM in IFN-γ-stimulated human HeLa cells (48-hour absorbance-based assay) [1]. This near-identical potency to the cell-free recombinant enzyme value (9.45 µM) suggests the compound maintains target engagement in a more physiologically relevant environment without significant attenuation from cell permeability or intracellular metabolism. In comparison, the potent clinical candidate epacadostat (INCB024360) exhibits a HeLa cell IC50 of approximately 7.4 nM [2], a >1,350-fold potency differential.

Cellular assay IDO1 HeLa Functional inhibition

Chemical Scaffold Differentiation: Regioisomeric Control vs. 1-Substituted Indoline Anilines

4-(2,3-Dihydro-1H-indol-5-ylmethyl)aniline (CAS: 1221725-87-6) represents a 5-substituted indoline scaffold with a methylene linker to para-aniline. This specific C5 attachment point creates a unique three-dimensional pharmacophore distinct from the 1-substituted regioisomer 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline (CAS: 925905-07-3) [1]. The 5-substituted scaffold positions the aniline moiety with a different trajectory and conformational flexibility relative to the indoline ring system [2]. In public databases, the 5-substituted compound has documented IDO1 inhibitory activity (IC50 = 9.45 µM), whereas the 1-substituted regioisomer has no reported IDO1 activity, underscoring that substitution position critically dictates biological outcome [3].

Regioisomer Scaffold hopping SAR Chemical biology

Physicochemical Differentiation: Computed Properties vs. Common Indoline Building Blocks

Computed physicochemical properties of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline (MW 224.30, tPSA 29.26 Ų, LogP ~2.53, H-bond donors: 2, H-bond acceptors: 2) [1] conform fully to Lipinski's Rule of Five (Ro5) parameters [2]. The compound features a rotatable bond count of 2, suggesting moderate conformational flexibility. In comparison to the widely used indoline building block 5-nitroindoline (MW 164.16, tPSA 61.80 Ų), the target compound offers higher lipophilicity, lower polar surface area, and a primary aniline handle amenable to diverse chemical derivatization via amide coupling, reductive amination, or diazonium chemistry [3].

Physicochemical properties Lipinski Drug-likeness Medicinal chemistry

Recommended Applications for 4-(2,3-Dihydro-1H-indol-5-ylmethyl)aniline Based on Quantitative Evidence


IDO1 Assay Development and Mechanistic Studies

This compound is suitable as a low-potency control or weak binder in IDO1 biochemical and cellular assays (IC50 = 9.45 µM enzyme, 10.0 µM HeLa cells). Its modest activity provides a useful reference point for establishing assay sensitivity windows, serving as a weak inhibitor benchmark against which more potent tool compounds or lead molecules can be compared [1]. The consistency between cell-free and cellular potency further supports its utility in characterizing assay robustness and cellular target engagement without confounding permeability or metabolism effects [2].

Scaffold-Hopping and Fragment-Based Lead Generation

As a characterized 5-substituted indoline aniline building block with verified IDO1 binding activity (9.45 µM), this compound can serve as a starting scaffold for fragment elaboration or structure-activity relationship (SAR) campaigns targeting IDO1 [1]. The presence of a primary aniline handle (MW 224.30, tPSA 29.26 Ų) enables straightforward derivatization via amide coupling, sulfonamide formation, or reductive amination to generate focused libraries for potency optimization [3].

Regioisomeric SAR Studies in Indoline-Containing Compound Libraries

This compound enables direct side-by-side comparison with the 1-substituted regioisomer 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline (CAS: 925905-07-3) to probe how substitution position on the indoline core influences biological activity [1]. Procurement of both regioisomers allows medicinal chemists to systematically evaluate the impact of linker attachment point on target binding, physicochemical properties, and overall molecular recognition, an essential component of rigorous SAR exploration in indoline-based chemical series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.